(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid

Description

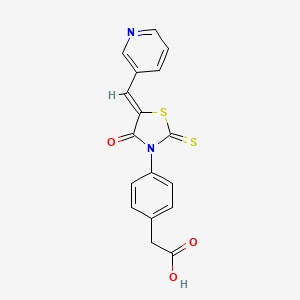

The compound (Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

- A pyridin-3-ylmethylene substituent at position 5, contributing π-π stacking and hydrogen-bonding capabilities.

- A phenylacetic acid moiety at position 3, which may improve solubility and modulate pharmacokinetic properties.

This scaffold is structurally analogous to bioactive rhodanine derivatives, which are studied for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-[4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c20-15(21)9-11-3-5-13(6-4-11)19-16(22)14(24-17(19)23)8-12-2-1-7-18-10-12/h1-8,10H,9H2,(H,20,21)/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLGWJPCDPRJIM-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a compound belonging to the thiazolidinone class, which has garnered interest due to its diverse biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Thiazolidinone ring

- Functional Groups : Pyridine, phenyl, and acetic acid moieties

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds containing the thiazolidinone scaffold exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Mechanism of Action : These compounds often act as multi-target enzyme inhibitors, disrupting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

- Case Study : A study demonstrated that a related thiazolidinone derivative showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .

Antibacterial Activity

The antibacterial potential of this compound has also been explored.

Research Insights:

- Spectrum of Activity : This compound has shown effectiveness against both Gram-positive and Gram-negative bacterial strains.

- Mechanism : The antibacterial action is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have demonstrated antifungal activity.

Observations:

- Compounds similar to this compound have exhibited significant antifungal effects against common pathogens such as Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 30 µg/mL |

| Aspergillus niger | 35 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications in substituents on the thiazolidinone ring can significantly influence their pharmacological profiles.

Notable Modifications:

- Pyridine Substituents : Variations in the pyridine ring can enhance antibacterial activity.

- Acetic Acid Moiety : The presence of an acetic acid group is essential for maintaining biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related thiazolidinone derivatives:

*XLogP3: Calculated partition coefficient (lipophilicity).

†Estimated based on structural similarity to .

Key Observations:

Substituent Diversity: The pyridin-3-ylmethylene group in the target compound distinguishes it from analogs with pyrazole (e.g., ) or triazole (e.g., ) substituents. Pyridine’s aromatic nitrogen may enhance binding to metal ions or polar residues in biological targets.

Lipophilicity :

- The ethoxy-methylphenyl analog (, XLogP3 = 4.9) is more lipophilic than the target compound (estimated XLogP3 ~3.5), suggesting differences in bioavailability and tissue distribution.

Hydrogen-Bonding Capacity :

- The triazole-containing compound () has the highest hydrogen-bond acceptor count (8), which could improve solubility but reduce blood-brain barrier penetration.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-2-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidinone core followed by functionalization with pyridinyl and phenylacetic acid moieties. Key steps include:

- Condensation reactions : For example, reacting thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and appropriate carbonyl compounds (e.g., pyridine-3-carbaldehyde) under reflux in a DMF/acetic acid mixture .

- Solvent optimization : Dimethyl sulfoxide (DMSO) or ethanol are commonly used for solubility, while sodium hydroxide facilitates base-mediated reactions .

- Purification : Recrystallization from DMF-ethanol mixtures and monitoring via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro screening :

- Dose-response studies : IC50 calculations to determine potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Structural analogs : Compare derivatives with modifications to:

- Biological testing : Tabulate activity data (e.g., IC50) for analogs to identify critical substituents:

| Derivative | Modification | Anticancer IC50 (μM) | Anti-inflammatory (% COX-2 inhibition) |

|---|---|---|---|

| Parent | None | 12.5 | 78 |

| Fluoro-sub | 4-F-Benzyl | 8.2 | 85 |

| Methyl-sub | 3-Me-Pyridyl | 15.6 | 65 |

Q. How can conflicting data on biological activity be resolved?

Q. What advanced techniques address challenges in isolating isomers or byproducts?

Q. How should researchers assess toxicity and environmental impact?

- In vitro toxicity : HepG2 cell viability assays to screen for hepatotoxicity .

- Environmental fate studies : Use OECD guidelines to evaluate biodegradability and bioaccumulation potential .

- Metabolite profiling : LC-MS to identify degradation products in simulated environmental conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.